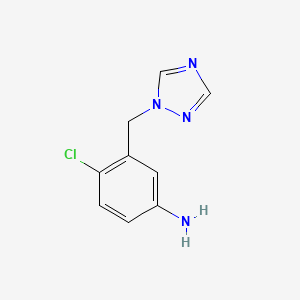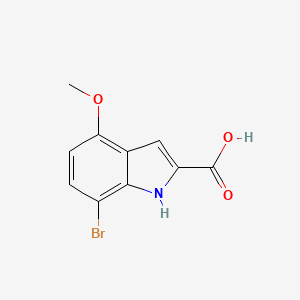
3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline is a chemical compound with the molecular formula C8H8ClN4. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom and a triazole ring.
Mechanism of Action
Target of Action
The primary targets of 3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline are Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Mode of Action
The compound’s mode of action could involve binding to these proteins, potentially inhibiting their function and leading to changes in cell cycle progression .
Biochemical Pathways
The affected pathways are primarily those involved in cell cycle regulation. By interacting with Cyclin-A2 and Cyclin-dependent kinase 2, the compound could disrupt the normal progression of the cell cycle .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties are crucial for determining its bioavailability
Result of Action
Given its targets, it is likely that the compound could induce changes in cell cycle progression, potentially leading to cell cycle arrest or apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its ability to interact with its targets
Biochemical Analysis
Biochemical Properties
The 1,2,4-triazole ring in 3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline is known to interact with various biomolecules through hydrogen-bonding and dipole interactions
Cellular Effects
In vitro studies have shown that some 1,2,4-triazole compounds exhibit potent inhibitory activities against certain cancer cell lines
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses require further experimental validation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline typically involves the reaction of 4-chloroaniline with 1H-1,2,4-triazole in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline: Similar structure but with different substitution patterns.
4-(1H-1,2,4-triazol-1-ylmethyl)aniline: Lacks the chlorine atom, leading to different chemical properties.
1-(4-aminobenzyl)-1,2,4-triazole: Another triazole derivative with similar applications.
Uniqueness
3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline is unique due to the presence of both the chlorine atom and the triazole ring, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
4-chloro-3-(1,2,4-triazol-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-9-2-1-8(11)3-7(9)4-14-6-12-5-13-14/h1-3,5-6H,4,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHVTVGCHRUWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CN2C=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2856092.png)

![N-(3-(dimethylamino)propyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2856095.png)
![3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2856097.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2856098.png)
![N-(1-cyanocyclohexyl)-2-{2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-N-methylacetamide](/img/structure/B2856099.png)
![N,N-diethyl-4-[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2856100.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2856102.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2856104.png)
![2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2856105.png)
![2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2856106.png)

![methyl 2-{4-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2856109.png)
